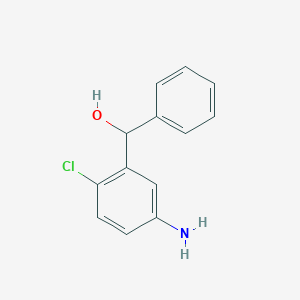

(5-Amino-2-chlorophenyl)-phenylmethanol

Description

(5-Amino-2-chlorophenyl)-phenylmethanol is a bifunctional aromatic alcohol characterized by a diphenylmethanol backbone. Its structure comprises a phenylmethanol group (C₆H₅CH₂OH) linked to a substituted phenyl ring bearing an amino (-NH₂) group at the 5-position and a chlorine atom at the 2-position. The molecular formula is C₁₃H₁₂ClNO, with a molecular weight of 233.70 g/mol. This compound combines the reactivity of a primary alcohol with the electronic effects of electron-donating (amino) and electron-withdrawing (chloro) substituents, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

(5-amino-2-chlorophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZFPQVISAJZFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)N)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-chlorophenyl)-phenylmethanol typically involves the reaction of 5-amino-2-chlorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that (5-Amino-2-chlorophenyl)-phenylmethanol exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

- CNS Stimulant :

-

Drug Development :

- The compound serves as a precursor in synthesizing other biologically active molecules. Its functional groups allow for further derivatization, which can enhance pharmacological properties or reduce toxicity.

Material Science Applications

-

Polymer Chemistry :

- The compound can be utilized in synthesizing novel polymers with enhanced properties due to its ability to form hydrogen bonds through its hydroxyl group. This property is essential in creating materials with specific mechanical or thermal characteristics.

-

Organic Electronics :

- Given its electronic properties, this compound may find applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Organic Synthesis

-

Synthetic Intermediates :

- The compound acts as an intermediate in various organic synthesis reactions. It can undergo nucleophilic substitutions and coupling reactions to form more complex structures, which are valuable in synthetic organic chemistry.

-

Catalysis :

- Its unique structure allows it to participate in catalytic reactions, potentially serving as a catalyst or co-catalyst in various organic transformations.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. These findings suggest its potential as a lead compound for antibiotic development.

Case Study 2: CNS Activity

Research exploring the CNS effects of structurally similar compounds revealed that modifications to the amino group could enhance stimulant activity. In vitro assays indicated that derivatives of this compound exhibited increased dopamine receptor affinity, suggesting potential therapeutic applications in treating disorders like ADHD or narcolepsy.

Mechanism of Action

The mechanism of action of (5-Amino-2-chlorophenyl)-phenylmethanol involves its interaction with specific molecular targets. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (5-Amino-2-chlorophenyl)-phenylmethanol with key analogs, highlighting differences in substituents, molecular properties, and reactivity:

Physical Properties

- Solubility: Phenylmethanol is miscible with polar solvents like ethanol and ether, whereas the amino and chloro substituents in this compound likely reduce solubility in water but enhance compatibility with chlorinated solvents .

- Thermal Stability : Fluorinated analogs (e.g., Compound 4) exhibit higher thermal stability due to strong C-F bonds, whereas methoxy-substituted derivatives (e.g., Compound 3) may have lower melting points due to reduced crystallinity .

Q & A

Basic: What are the optimal synthetic routes for (5-Amino-2-chlorophenyl)-phenylmethanol?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Friedel-Crafts alkylation : Introducing the phenylmethanol moiety to a chlorinated aromatic precursor.

- Amino group protection : Using tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during synthesis .

- Reductive amination or nitro group reduction : If starting from a nitro-substituted precursor, catalytic hydrogenation (e.g., Pd/C, H₂) can yield the amino group .

- Deprotection and purification : Final steps involve removing protecting groups and isolating the product via column chromatography or recrystallization.

Key considerations: Solvent choice (e.g., dichloromethane for Friedel-Crafts), temperature control to avoid byproducts, and monitoring via TLC or HPLC .

Basic: How is the structural characterization of this compound validated?

Answer:

Structural validation employs:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the amino (-NH₂), chloro (-Cl), and phenylmethanol groups. Chemical shifts for aromatic protons (δ 6.5–7.5 ppm) and the hydroxyl proton (δ 1.5–2.5 ppm, exchangeable) are critical .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly verifying steric effects between substituents. Software like SHELXL refines crystallographic data .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced: How should researchers address contradictory spectroscopic data during characterization?

Answer:

Contradictions (e.g., unexpected NMR peaks or crystallographic disorder) require:

- Multi-technique cross-validation : Combine NMR, IR, and X-ray data. For example, ambiguous proton signals can be resolved via 2D NMR (COSY, HSQC) .

- Computational modeling : DFT calculations predict NMR chemical shifts or optimize molecular geometry, aiding in assigning disputed signals .

- Crystallographic refinement : Use SHELX tools to model disorder or thermal motion in crystal structures, ensuring accurate bond parameter reporting .

Advanced: What catalytic mechanisms govern the reactivity of this compound in deoxygenation reactions?

Answer:

Studies on similar aryl alcohols (e.g., phenylmethanol derivatives) reveal:

- Radical-mediated pathways : On oxide catalysts like TiO₂, the hydroxyl group undergoes homolytic cleavage, generating benzyl radicals. These intermediates couple to form biphenyl derivatives or undergo hydrogen abstraction .

- Site-specific catalysis : Defect-free TiO₂ surfaces promote reactions at five-fold coordinated Ti sites, contrasting with aliphatic alcohols that require oxygen vacancies .

Experimental design: Use temperature-programmed desorption (TPD) and isotopic labeling (e.g., D₂O) to track reaction intermediates and pathways .

Advanced: How can environmental degradation pathways of this compound be analyzed?

Answer:

Environmental fate studies involve:

- Photodegradation assays : Expose the compound to UV light in aqueous solutions, monitoring degradation via HPLC-MS. Chlorinated byproducts (e.g., quinones) are common .

- Microbial degradation : Incubate with soil microbiota under aerobic/anaerobic conditions. Track metabolite formation (e.g., dechlorinated intermediates) using GC-MS .

- Ecotoxicology models : Assess bioaccumulation potential via octanol-water partition coefficients (log P) and toxicity to aquatic organisms (e.g., Daphnia magna) .

Advanced: What strategies are used to study interactions between this compound and biological targets?

Answer:

Mechanistic studies employ:

- Enzyme inhibition assays : Screen against cytochrome P450 isoforms or kinases. Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) to quantify IC₅₀ values .

- Molecular docking : Simulate binding to active sites (e.g., using AutoDock Vina). The amino and hydroxyl groups often form hydrogen bonds with catalytic residues .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) for interactions with proteins or DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.